Pentaacetyliopamidol
説明
Pentaacetyliopamidol is a chemical compound with the molecular formula C27H32I3N3O13 and a molecular weight of 987.27 g/mol . It is a derivative of iopamidol, a non-ionic, water-soluble contrast agent used in medical imaging. This compound is characterized by its multiple acetyl groups and triiodinated aromatic structure, which contribute to its unique chemical properties and applications.
準備方法
The synthesis of pentaacetyliopamidol involves several steps, starting from the iodination of aromatic compounds to the acetylation of hydroxyl groups. The general synthetic route includes:
Iodination: The aromatic ring is iodinated using iodine and an oxidizing agent.
Amidation: The iodinated compound undergoes amidation with appropriate amines to form the core structure.
Acetylation: The hydroxyl groups are acetylated using acetic anhydride in the presence of a catalyst.
Industrial production methods focus on optimizing yield and purity. The process involves careful control of reaction conditions such as temperature, pH, and reaction time to ensure the complete conversion of intermediates and minimize by-products .
化学反応の分析
Pentaacetyliopamidol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the iodinated aromatic rings to less iodinated forms.
Substitution: The acetyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like hydroxide ions. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Pentaacetyliopamidol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other iodinated compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in diagnostic procedures.
Medicine: this compound is explored for its use in enhancing the visibility of internal structures in medical imaging techniques such as X-ray and computed tomography.
作用機序
The mechanism of action of pentaacetyliopamidol involves its ability to absorb X-rays due to the presence of iodine atoms. When introduced into the body, the compound enhances the contrast of internal structures by increasing the attenuation of X-rays, making it easier to visualize organs and tissues during imaging procedures. The molecular targets include various tissues and organs, and the pathways involved are primarily related to the distribution and excretion of the compound through the bloodstream and kidneys .
類似化合物との比較
Pentaacetyliopamidol is compared with other iodinated contrast agents such as iopamidol and iohexol. While all these compounds share the common feature of being non-ionic and water-soluble, this compound is unique due to its multiple acetyl groups, which may influence its solubility and reactivity. Similar compounds include:
Iopamidol: A widely used contrast agent with a similar core structure but fewer acetyl groups.
Iohexol: Another non-ionic contrast agent with a different substitution pattern on the aromatic ring.
This compound’s uniqueness lies in its specific acetylation pattern, which can affect its pharmacokinetics and imaging properties.
生物活性
Pentaacetyliopamidol is a derivative of iopamidol, a non-ionic contrast medium commonly used in medical imaging. While the biological activity of this compound specifically has not been extensively documented in the literature, insights can be drawn from studies on its parent compound, iopamidol, and related derivatives. This article summarizes the available data on the biological activities, mechanisms of action, and potential applications of this compound.
Chemical Structure and Properties
This compound is characterized by the following structural features:
- Chemical Formula : CHNO
- Molecular Weight : 336.34 g/mol
- Functional Groups : Acetyl groups which may influence solubility and biological interactions.
The mechanism of action for this compound can be inferred from studies on iopamidol. Iopamidol functions primarily as a contrast agent due to its ability to absorb X-rays, allowing for enhanced imaging of vascular structures and organs during radiological procedures. The biological activity may involve:
- Interaction with Biological Targets : Iopamidol has shown potential interactions with various cellular receptors and pathways, influencing physiological responses such as renal vasoconstriction and diuresis .
- Cellular Uptake : Similar to other iodinated contrast agents, this compound may be taken up by cells, potentially affecting cellular signaling pathways.
1. Renal Effects
Research indicates that iodinated contrast agents like iopamidol can induce changes in renal blood flow and function. Specifically, studies have shown:
- Increased levels of endothelin (ET) and nitric oxide (NO) following administration, suggesting a modulation of renal hemodynamics .
- Contrast-induced nephropathy is a known risk associated with the use of these agents, necessitating careful patient monitoring.
2. Inflammatory Response
In animal studies comparing iopamidol with other contrast agents:
- Histopathological examinations revealed acute inflammatory responses following administration .
- Chronic inflammatory responses were also noted but showed no significant differences between iopamidol and other agents like lipiodol.
Case Study 1: Use in Premature Infants
A clinical study investigated the use of iopamidol as an enema treatment for meconium obstruction in extremely low-birth-weight infants. The results indicated:
Case Study 2: Histopathological Analysis
In a study involving mice, comparisons were made between iopamidol and saline controls:
- Both acute and chronic inflammatory responses were assessed through histopathology, revealing that while iopamidol caused inflammation, it was comparable to lipiodol without significant adverse effects .
Data Tables
Study | Objective | Findings |
---|---|---|
Nakaoka et al. (2009) | Evaluate safety of iopamidol enema in infants | 88% improvement in meconium obstruction treatment |
Hwang et al. (2012) | Compare inflammatory responses in mice | No significant difference in inflammation between iopamidol and lipiodol |
特性
IUPAC Name |
[3-acetyloxy-2-[[3-[[(2S)-2-acetyloxypropanoyl]amino]-5-(1,3-diacetyloxypropan-2-ylcarbamoyl)-2,4,6-triiodobenzoyl]amino]propyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32I3N3O13/c1-11(46-16(6)38)25(39)33-24-22(29)19(26(40)31-17(7-42-12(2)34)8-43-13(3)35)21(28)20(23(24)30)27(41)32-18(9-44-14(4)36)10-45-15(5)37/h11,17-18H,7-10H2,1-6H3,(H,31,40)(H,32,41)(H,33,39)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWGNAGGXTUGOV-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(COC(=O)C)COC(=O)C)I)C(=O)NC(COC(=O)C)COC(=O)C)I)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32I3N3O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20460400 | |
Record name | Penta-O-acetyliopamidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
987.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
289890-55-7 | |
Record name | Pentaacetyliopamidol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0289890557 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Penta-O-acetyliopamidol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20460400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PENTAACETYLIOPAMIDOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4MDKPPA18K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。